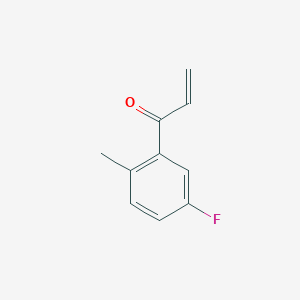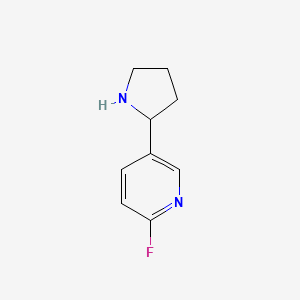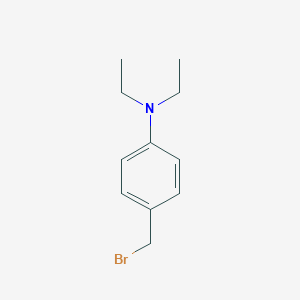
4-(bromomethyl)-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-N,N-diethylaniline is an organic compound that features a bromomethyl group attached to the para position of an aniline ring, with two ethyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-diethylaniline typically involves the bromination of N,N-diethylaniline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-N,N-diethylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted anilines, thiols, or ethers.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: N,N-diethylaniline.
科学的研究の応用
4-(Bromomethyl)-N,N-diethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules for medicinal chemistry research.
作用機序
The mechanism of action of 4-(bromomethyl)-N,N-diethylaniline primarily involves its reactivity at the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar to 4-(bromomethyl)-N,N-diethylaniline, benzyl bromide contains a bromomethyl group attached to a benzene ring. it lacks the ethyl groups on the nitrogen atom.
4-Bromoaniline: This compound has a bromine atom attached to the para position of an aniline ring but does not have the bromomethyl group.
Uniqueness
This compound is unique due to the presence of both the bromomethyl group and the diethylamino group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
特性
分子式 |
C11H16BrN |
|---|---|
分子量 |
242.16 g/mol |
IUPAC名 |
4-(bromomethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
IKRGEEZVEOWIJW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




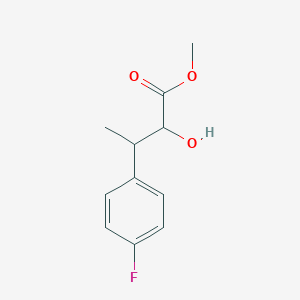
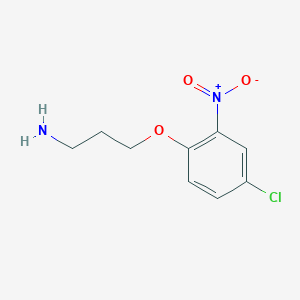
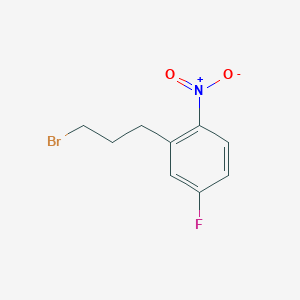
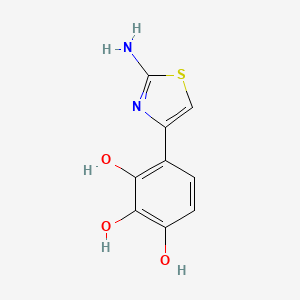
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
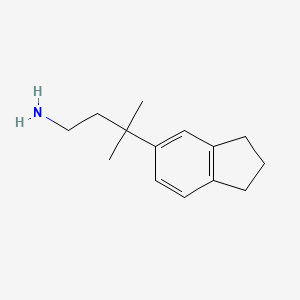
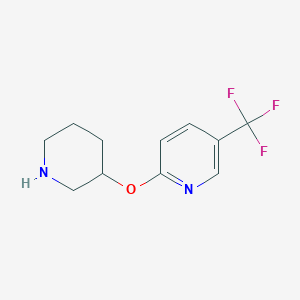
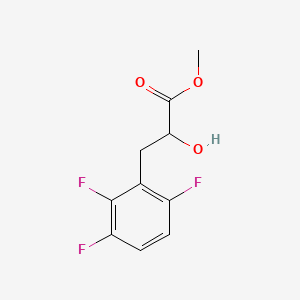
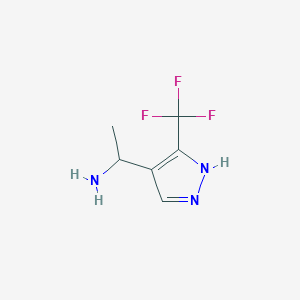
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
